molecular formula C15H14O3 B6322158 5-(Benzyloxy)-2-methylbenzoic acid CAS No. 1034026-17-9

5-(Benzyloxy)-2-methylbenzoic acid

Cat. No.: B6322158
CAS No.: 1034026-17-9
M. Wt: 242.27 g/mol
InChI Key: YHBDGPJMDIUEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-2-methylbenzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, where the benzyloxy group is attached to the fifth position and a methyl group is attached to the second position of the benzene ring

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The benzyloxy and methyl groups in the compound may influence its interaction with its targets, potentially enhancing its binding affinity or altering its effect.

Biochemical Pathways

Benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and can be metabolized by the liver . The presence of the benzyloxy and methyl groups may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability.

Result of Action

Depending on its specific targets and mode of action, the compound could potentially influence cellular processes such as signal transduction, gene expression, or metabolic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Benzyloxy)-2-methylbenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s effect may vary between different biological systems, depending on factors such as the expression levels of its targets and the presence of other interacting molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-methylbenzoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

    Purification: The product is then purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxybenzoic acid derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoic Acid: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

    Benzoic Acid: Lacks both the benzyloxy and methyl groups, making it less hydrophobic and less sterically hindered.

    4-(Benzyloxy)-2-methylbenzoic Acid: The position of the benzyloxy group is different, leading to variations in reactivity and biological activity.

Uniqueness

5-(Benzyloxy)-2-methylbenzoic acid is unique due to the specific positioning of the benzyloxy and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-methyl-5-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBDGPJMDIUEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of benzyl 5-(benzyloxy)-2-methylbenzoate (2.80 g) in methanol (50 mL) and THF (50 mL) was added a solution of sodium hydroxide (3.30 g) in water (50 mL), and the mixture was stirred at room temperature for 3 hr. Water was added to the reaction mixture and the mixture was concentrated. Water (30 mL) was added to the residue, and the mixture was adjusted with 2N hydrochloric acid to pH<2. The precipitated crystals were collected by filtration, and dried to give the title compound (1.70 g) as a white solid. This compound was used for the next step without further purification.
Name
benzyl 5-(benzyloxy)-2-methylbenzoate
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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